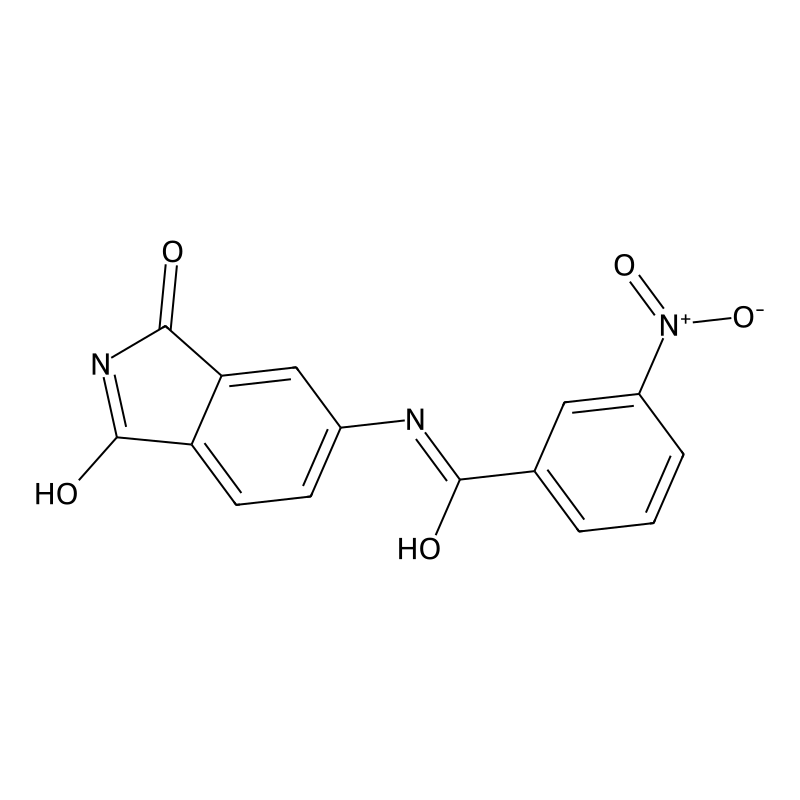

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide is a synthetic compound characterized by its unique isoindole structure combined with a nitrobenzamide moiety. This compound features a dioxo group and a dihydroisoindole framework, which contribute to its potential reactivity and biological activity. The presence of the nitro group enhances its electronic properties, making it a subject of interest in medicinal chemistry and material science.

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide can undergo various chemical transformations:

- Oxidation: The compound can be oxidized to form hydroxylated derivatives or other oxidized products.

- Reduction: Reduction reactions can yield amine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution: The compound is capable of participating in nucleophilic substitution reactions, where the nitro or amide groups can be replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide exhibits several biological activities:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains.

- Anticancer Activity: Studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects: It has been evaluated for its ability to modulate inflammatory responses in cellular models .

These biological activities make it a candidate for further investigation as a therapeutic agent in treating infections and cancer.

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions:

- Formation of the Isoindole Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under controlled conditions.

- Introduction of the Nitro Group: The nitro group can be introduced via electrophilic nitration of the benzamide moiety.

- Coupling Reaction: The final product is formed by coupling the isoindole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

These methods may vary based on scale and desired purity, with industrial methods incorporating advanced techniques like continuous flow synthesis .

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide has several applications:

- Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

- Material Science: Due to its unique chemical structure, it may serve as a building block for developing new materials or polymers.

- Organic Synthesis: The compound is utilized as a reagent in various organic synthesis processes due to its reactive functional groups .

Interaction studies have focused on understanding how N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors associated with disease pathways.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, including enzyme inhibition or receptor modulation.

Such studies are crucial for elucidating the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural similarities with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | Isoindole core with acetamide | Lacks nitro group; different biological activity profile |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-naphthyloxy)acetamide | Isoindole core with naphthyl group | Enhanced lipophilicity; potential for different receptor interactions |

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide | Isoindole core with sulfonamide | Different solubility and reactivity due to sulfonamide group |

Uniqueness

The uniqueness of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide lies primarily in its specific combination of the dioxo isoindole structure and the nitrobenzamide moiety. This combination influences its reactivity and biological properties compared to similar compounds. The presence of the nitro group is particularly significant as it may enhance electronic properties that facilitate interactions with biological targets .